

## **Evocalcet: A Deep Dive into its Molecular Landscape and Therapeutic Action**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Evocalcet-D4 |           |
| Cat. No.:            | B15569986    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Evocalcet (trade name ORKEDIA®) is a second-generation calcimimetic agent that has emerged as a significant therapeutic option for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] This technical guide provides an in-depth exploration of its molecular structure, physicochemical properties, mechanism of action, and the experimental basis for its characterization, offering a valuable resource for professionals in the field of drug discovery and development.

## Molecular Identity and Physicochemical Characteristics

Evocalcet, chemically known as 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl]-benzeneacetic acid, is a small molecule with a well-defined structure that dictates its pharmacological activity.[3] Its identity is cataloged under CAS Number 870964-67-3.[3][4]

Table 1: Molecular and Physicochemical Properties of Evocalcet



| Property                       | Value                                                                                         | Source |
|--------------------------------|-----------------------------------------------------------------------------------------------|--------|
| IUPAC Name                     | 4-[(3S)-3-[[(1R)-1-(1-<br>naphthalenyl)ethyl]amino]-1-<br>pyrrolidinyl]-benzeneacetic<br>acid |        |
| Synonyms                       | KHK7580, MT-4580                                                                              | _      |
| CAS Number                     | 870964-67-3                                                                                   | _      |
| Molecular Formula              | C24H26N2O2                                                                                    |        |
| Molecular Weight               | 374.48 g/mol                                                                                  | _      |
| SMILES                         | CINVALID-LINK<br>N[C@@H]3CN(C4=CC=C(CC(<br>O)=O)C=C4)CC3                                      |        |
| logP                           | 3.49                                                                                          | _      |
| pKa (Strongest Acidic)         | 4.23                                                                                          | _      |
| pKa (Strongest Basic)          | 9.48                                                                                          | _      |
| Water Solubility               | 0.00224 mg/mL                                                                                 | -      |
| Solubility in Organic Solvents | DMSO: ~5 mg/mL, DMF: ~5 mg/mL                                                                 | _      |
| Formulation                    | Crystalline solid                                                                             |        |

# Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Evocalcet exerts its therapeutic effect by acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR). The CaSR, a G-protein coupled receptor, is predominantly expressed on the surface of parathyroid gland cells and plays a pivotal role in regulating calcium homeostasis.



In individuals with SHPT, the parathyroid glands exhibit a reduced sensitivity to extracellular calcium, leading to excessive secretion of parathyroid hormone (PTH). Evocalcet binds to a site on the CaSR distinct from the calcium-binding site, inducing a conformational change that enhances the receptor's sensitivity to extracellular calcium ions. This allosteric activation means that lower concentrations of calcium are sufficient to trigger the intracellular signaling cascade that inhibits PTH synthesis and release.

The downstream signaling pathway following CaSR activation by Evocalcet involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium stores and activates protein kinase C (PKC), ultimately culminating in the suppression of PTH gene expression and exocytosis.



Click to download full resolution via product page

**Caption:** Evocalcet's signaling pathway in parathyroid cells.

## **Pharmacological and Clinical Data**

Clinical and preclinical studies have provided robust quantitative data on the pharmacokinetic and pharmacodynamic profiles of Evocalcet.

#### **Pharmacokinetics**

Evocalcet exhibits linear pharmacokinetics, with dose-proportional increases in plasma concentrations.



Table 2: Pharmacokinetic Parameters of Evocalcet (Single Dose Administration)

| Parameter | Healthy Chinese<br>Subjects (1-12 mg) | Healthy Japanese<br>Subjects (1-20 mg) | SHPT Patients (1,<br>4, 12 mg) |
|-----------|---------------------------------------|----------------------------------------|--------------------------------|
| Tmax (h)  | 1.00 - 2.00                           | 1.5 - 2.0                              | ~4.0                           |
| t1/2 (h)  | 15.99 - 20.84                         | 12.98 - 19.77                          | 20.86 - 22.52                  |
| Cmax      | Dose-proportional increase            | Dose-proportional increase             | Dose-proportional increase     |
| AUC       | Dose-proportional increase            | Dose-proportional increase             | Dose-proportional increase     |

#### Sources:

### **Pharmacodynamics**

Evocalcet effectively suppresses PTH levels and reduces serum calcium in a dose-dependent manner. In vitro studies using HEK293 cells expressing the human CaSR have demonstrated an EC50 value of 92.7 nM for inducing intracellular calcium release.

Table 3: Pharmacodynamic Effects of Evocalcet

| Parameter                    | Effect                                                                          | Source |
|------------------------------|---------------------------------------------------------------------------------|--------|
| Intact PTH                   | Dose-dependent decrease.  Nadir reached within 0.5-2 hours post-administration. |        |
| Serum Corrected Calcium      | Dose-dependent decrease.  Nadir reached at 12-24 hours post-administration.     |        |
| Serum Phosphorus             | Transient decrease followed by a sustained increment.                           | _      |
| Urinary Calcium Excretion    | Dose-dependent increase.                                                        | _      |
| Urinary Phosphorus Excretion | Dose-dependent decrease.                                                        | -      |



## **Experimental Methodologies**

The characterization of Evocalcet has been underpinned by a range of in vitro and in vivo experimental protocols.

#### **In Vitro Assays**

- CaSR Activity Assay: The potency of Evocalcet as a CaSR agonist was determined using human embryonic kidney (HEK293) cells stably expressing the human CaSR. Intracellular calcium concentrations ([Ca<sup>2+</sup>]i) were measured using a fluorescent calcium indicator. The EC50 value was calculated from the concentration-response curve of Evocalcet in the presence of a fixed extracellular calcium concentration.
- CYP450 Inhibition Assay: The potential for drug-drug interactions was assessed by
  evaluating the inhibitory effect of Evocalcet on various cytochrome P450 (CYP) isozymes in
  human liver microsomes. The results indicate that Evocalcet has a low potential for clinically
  significant CYP-mediated drug interactions, showing no significant inhibition of major CYP
  isozymes at therapeutic concentrations.







Click to download full resolution via product page

**Caption:** In vitro experimental workflows for Evocalcet characterization.

#### In Vivo Studies

- Pharmacokinetic Studies: Pharmacokinetic parameters were determined in healthy
  volunteers and in patients with SHPT undergoing hemodialysis. Blood samples were
  collected at various time points after single or multiple oral doses of Evocalcet. Plasma
  concentrations of the drug were quantified using validated liquid chromatography-tandem
  mass spectrometry (LC-MS/MS) methods.
- Pharmacodynamic Studies: The effects of Evocalcet on serum levels of intact PTH, calcium, and phosphorus were evaluated in both preclinical animal models (e.g., 5/6 nephrectomized rats) and in clinical trials with human subjects. These biomarkers were measured at baseline and at multiple time points following drug administration using standard clinical laboratory techniques.
- Safety and Tolerability Studies: The safety profile of Evocalcet was assessed in Phase I, II, and III clinical trials by monitoring adverse events, laboratory parameters, and vital signs. A key finding from these studies was a lower incidence of gastrointestinal side effects, such as nausea and vomiting, compared to the first-generation calcimimetic, cinacalcet.

### Conclusion

Evocalcet represents a significant advancement in the pharmacological management of secondary hyperparathyroidism. Its well-characterized molecular structure and physicochemical properties, combined with its potent and selective allosteric modulation of the calcium-sensing receptor, provide a solid foundation for its therapeutic efficacy. The comprehensive body of preclinical and clinical data highlights its favorable pharmacokinetic and pharmacodynamic profiles, as well as its improved safety and tolerability compared to earlier calcimimetics. This in-depth understanding of Evocalcet's core attributes is crucial for researchers and clinicians working to optimize the treatment of mineral and bone disorders in patients with chronic kidney disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Evocalcet used for? [synapse.patsnap.com]
- 2. Evocalcet prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 3. Evocalcet | CAS 870964-67-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Evocalcet: A Deep Dive into its Molecular Landscape and Therapeutic Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569986#molecular-structure-and-properties-of-evocalcet]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com